N'~3~-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-1H-INDOLE-3-CARBOHYDRAZIDE
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Overview
Description
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-1H-indole-3-carbohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a naphthalenylidene moiety linked to an indole-3-carbohydrazide framework, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dihydro-1(2H)-naphthalenylidene)-1H-indole-3-carbohydrazide typically involves the condensation of 3,4-dihydro-1(2H)-naphthalenone with indole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(3,4-dihydro-1(2H)-naphthalenylidene)-1H-indole-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the naphthalenylidene or indole moieties are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce dihydro derivatives of the compound.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research indicates its potential use in developing new therapeutic agents targeting specific biological pathways.
Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-(3,4-dihydro-1(2H)-naphthalenylidene)-1H-indole-3-carbohydrazide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key proteins involved in cell proliferation and survival, such as the Bcl-2 family of proteins . The compound may also modulate signaling pathways related to apoptosis and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydronaphthalen-1(2H)-one derivatives: These compounds share the naphthalenylidene moiety and exhibit similar biological activities.
Indole-3-carbohydrazide derivatives: Compounds with this framework are known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-1H-indole-3-carbohydrazide is unique due to the combination of the naphthalenylidene and indole-3-carbohydrazide moieties, which imparts distinct chemical and biological properties not commonly found in other compounds. This unique structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C19H17N3O |
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Molecular Weight |
303.4g/mol |
IUPAC Name |
N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C19H17N3O/c23-19(16-12-20-17-10-4-3-9-15(16)17)22-21-18-11-5-7-13-6-1-2-8-14(13)18/h1-4,6,8-10,12,20H,5,7,11H2,(H,22,23)/b21-18- |
InChI Key |
LQDPLSSLDPCZAU-UZYVYHOESA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N\NC(=O)C3=CNC4=CC=CC=C43)/C1 |
SMILES |
C1CC2=CC=CC=C2C(=NNC(=O)C3=CNC4=CC=CC=C43)C1 |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NNC(=O)C3=CNC4=CC=CC=C43)C1 |
Origin of Product |
United States |
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